

# Application Notes and Protocols for Identifying ITK Interacting Proteins using Mass Spectrometry

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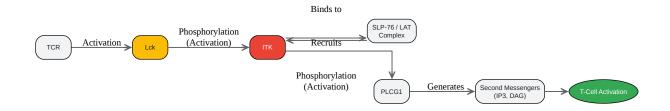
# Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase of the Tec family, playing a pivotal role in T-cell receptor (TCR) signaling and T-cell development and differentiation.[1][2] Understanding the intricate network of protein-protein interactions (PPIs) involving ITK is essential for elucidating its precise molecular functions and for the development of targeted therapeutics for immunological disorders and certain cancers. This document provides detailed application notes and protocols for the identification of ITK interacting proteins using two powerful mass spectrometry-based techniques: Co-immunoprecipitation followed by Mass Spectrometry (Co-IP-MS) and Proximity-Dependent Biotinylation (BioID).

# **ITK Signaling Pathway**

ITK is a key mediator downstream of the T-cell receptor. Upon TCR engagement, ITK is recruited to the plasma membrane and activated through phosphorylation by Lck. Activated ITK, in turn, phosphorylates and activates phospholipase C-gamma 1 (PLCG1), leading to the generation of second messengers that ultimately drive T-cell activation, proliferation, and cytokine production.[2][3][4][5] Key interacting partners in this pathway include adaptor proteins like SLP-76 and LAT, which facilitate the formation of a multi-protein signaling complex.[6]





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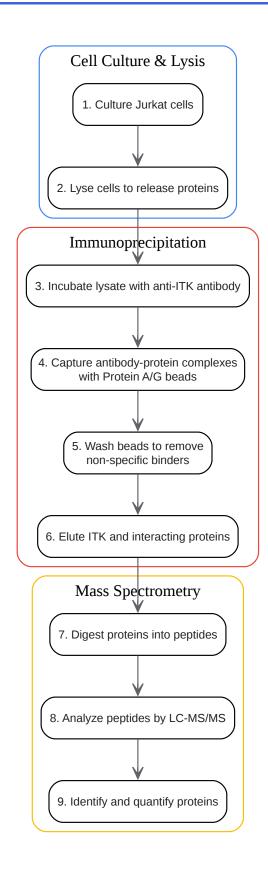
Caption: ITK signaling pathway upon T-cell receptor activation.

# Mass Spectrometry Methods for ITK Interactome Analysis

# Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)

Co-IP-MS is a classical and widely used technique to identify direct and stable protein interaction partners.[7] This method involves the enrichment of the "bait" protein (ITK) from a cell lysate using a specific antibody, which in turn "co-precipitates" its interacting "prey" proteins. The entire protein complex is then analyzed by mass spectrometry to identify the components.





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Caption: General workflow for Co-IP-MS of ITK interacting proteins.



#### Materials:

- Jurkat T-cells
- Anti-ITK antibody (validated for immunoprecipitation)
- Control IgG antibody (from the same species as the anti-ITK antibody)
- Protein A/G magnetic beads
- Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
- Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40
- Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
- Neutralization Buffer: 1 M Tris-HCl, pH 8.5
- Mass spectrometry-grade trypsin

#### Procedure:

- Cell Culture and Lysis:
  - Culture Jurkat cells to a density of approximately 1-2 x 10<sup>7</sup> cells/mL.
  - Harvest cells by centrifugation and wash twice with ice-cold PBS.
  - Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.
  - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
- Immunoprecipitation:
  - Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.



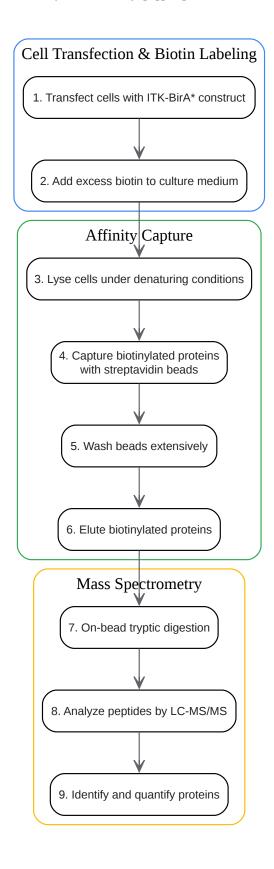
- Remove the beads and incubate the pre-cleared lysate with either the anti-ITK antibody or the control IgG antibody overnight at 4°C with gentle rotation.
- Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibodyprotein complexes.
- Washing and Elution:
  - Collect the beads using a magnetic stand and discard the supernatant.
  - Wash the beads three times with ice-cold Wash Buffer.
  - Elute the protein complexes by incubating the beads with Elution Buffer for 5-10 minutes at room temperature.
  - Immediately neutralize the eluate by adding Neutralization Buffer.
- Sample Preparation for Mass Spectrometry:
  - Perform an in-solution or in-gel tryptic digest of the eluted proteins.
  - Clean up the resulting peptides using a C18 desalting column.
- LC-MS/MS Analysis and Data Interpretation:
  - Analyze the peptides using a high-resolution mass spectrometer.
  - Identify and quantify the proteins using a database search algorithm (e.g., Mascot, Sequest).
  - Filter the results against a database of common contaminants and compare the results from the ITK IP to the control IgG IP to identify specific interactors.

## **Proximity-Dependent Biotinylation (BioID)**

BioID is a powerful technique for identifying transient and proximal protein interactions in a cellular context.[8][9][10] It utilizes a promiscuous biotin ligase (BirA) fused to the protein of interest (ITK). When expressed in cells and supplemented with biotin, the ITK-BirA fusion



protein biotinylates nearby proteins, which can then be captured using streptavidin affinity purification and identified by mass spectrometry.[8][11]





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Caption: General workflow for BioID to identify ITK interacting proteins.

#### Materials:

- Jurkat T-cells
- Expression vector containing ITK fused to a promiscuous biotin ligase (e.g., TurboID or miniTurbo)
- Control vector (e.g., empty vector or BirA\* alone)
- Transfection reagent suitable for Jurkat cells
- Biotin solution (50 mM stock in DMSO)
- Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with freshly added protease inhibitors.
- Streptavidin-coated magnetic beads
- Wash Buffer 1: 2% SDS in water
- Wash Buffer 2: 0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl, 1 mM EDTA, and 50 mM HEPES, pH 7.5
- Wash Buffer 3: 10 mM Tris-HCl, pH 8.1, 250 mM LiCl, 1 mM EDTA, 0.5% NP-40, and 0.5% deoxycholate
- Ammonium Bicarbonate Buffer: 50 mM NH4HCO3 in mass spectrometry-grade water
- Mass spectrometry-grade trypsin and DTT/iodoacetamide

#### Procedure:

- Cell Transfection and Biotin Labeling:
  - Transfect Jurkat cells with the ITK-BirA\* expression vector or a control vector.



- 24 hours post-transfection, add biotin to the culture medium to a final concentration of 50 μM.
- Incubate for the desired labeling time (e.g., 10 minutes for TurboID, 18-24 hours for BirA\*).
- Cell Lysis and Protein Extraction:
  - Harvest and wash the cells with ice-cold PBS.
  - Lyse the cells in RIPA buffer on ice for 15 minutes.
  - Sonicate the lysate to shear DNA and reduce viscosity.
  - Clarify the lysate by centrifugation.
- Affinity Capture of Biotinylated Proteins:
  - Incubate the cleared lysate with streptavidin beads overnight at 4°C.
  - Collect the beads and perform a series of stringent washes with Wash Buffers 1, 2, and 3 to remove non-specifically bound proteins.
- On-Bead Digestion:
  - Wash the beads with Ammonium Bicarbonate Buffer.
  - Resuspend the beads in Ammonium Bicarbonate Buffer, add DTT and incubate to reduce disulfide bonds.
  - Alkylate with iodoacetamide.
  - Add trypsin and incubate overnight at 37°C to digest the proteins.
- LC-MS/MS Analysis and Data Interpretation:
  - Collect the supernatant containing the peptides.
  - Analyze the peptides by LC-MS/MS.



 Identify and quantify the proteins. Compare the results from the ITK-BirA\* sample with the control sample to identify specific proximal proteins.

# **Data Presentation**

Quantitative data from mass spectrometry experiments are crucial for distinguishing bona fide interactors from non-specific background proteins. The following table provides a representative example of how quantitative data for ITK-interacting proteins identified by Co-IP-MS could be presented.

Disclaimer: The following data is representative and for illustrative purposes only. No publicly available quantitative mass spectrometry dataset for the ITK interactome was identified at the time of this writing.



Protein Name	Gene Symbol	Accession Number	Spectral Counts (ITK IP)	Spectral Counts (Control IP)	Fold Change (ITK/Control )
SH2 domain- containing leukocyte protein of 76 kDa	LCP2 (SLP- 76)	P42681	125	2	62.5
Linker for activation of T-cells	LAT	O43561	98	1	98.0
Growth factor receptor-bound protein 2	GRB2	P62993	76	3	25.3
Vav1	VAV1	P15498	65	0	-
Phospholipas e C gamma 1	PLCG1	P19174	52	1	52.0
Lymphocyte cytosolic protein 1	LCP1	P13796	48	5	9.6
T-cell receptor	TCR	P01850	35	0	-
Lck proto- oncogene, Src family tyrosine kinase	LCK	P06239	30	2	15.0

# Conclusion



The combination of advanced mass spectrometry techniques like Co-IP-MS and BioID provides a powerful and comprehensive approach to unravel the ITK interactome. The detailed protocols provided herein offer a starting point for researchers to design and execute experiments aimed at identifying novel ITK-interacting proteins. Such studies will undoubtedly contribute to a deeper understanding of T-cell biology and may reveal novel targets for therapeutic intervention in a range of human diseases.

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